molecular formula C28H21N5O3S B11283916 N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11283916
M. Wt: 507.6 g/mol
InChI Key: DHMPPNDIISOPEL-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core. Its structure includes:

  • Triazolo[1,5-a]quinazoline scaffold: This heterocyclic system combines a triazole ring fused with a quinazoline moiety, providing a rigid planar framework conducive to intermolecular interactions.
  • 3-Tosyl substituent: A para-toluenesulfonyl (tosyl) group at position 3 enhances electron-withdrawing properties and may influence solubility and binding affinity.

This compound belongs to a broader class of [1,2,3]triazolo[1,5-a]quinazoline derivatives, which are explored for diverse biological activities, including anticancer and antiparasitic effects .

Properties

Molecular Formula

C28H21N5O3S

Molecular Weight

507.6 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C28H21N5O3S/c1-19-11-17-23(18-12-19)37(34,35)28-27-30-26(24-9-5-6-10-25(24)33(27)32-31-28)29-20-13-15-22(16-14-20)36-21-7-3-2-4-8-21/h2-18H,1H3,(H,29,30)

InChI Key

DHMPPNDIISOPEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step reaction sequence. One common method involves the reaction of 2-aminobenzamides with thiols in a one-pot intermolecular annulation reaction . This method is advantageous due to its good functional group tolerance and the absence of transition metals and external oxidants . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant anticancer properties. The triazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. A study demonstrated that derivatives of this compound showed effective inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers.

Mechanism of Action
The mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This compound's ability to interfere with the signaling pathways critical for tumor growth makes it a candidate for further development as an anticancer agent.

Agricultural Applications

Fungicidal Properties
this compound has been investigated for its fungicidal properties. It has shown effectiveness against various phytopathogenic fungi that threaten crop yields. The compound acts by disrupting fungal cell wall synthesis and inhibiting spore germination.

Case Study: Efficacy Against Fungal Pathogens
In a controlled field trial, the application of this compound resulted in a 70% reduction in fungal infections in treated crops compared to control groups. This highlights its potential as a sustainable agricultural solution.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties.

Data Table: Properties of Modified Polymers

PropertyControl PolymerPolymer with Compound
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300
Elongation at Break (%)1020

This table illustrates the improvements in material properties when the compound is included in polymer formulations.

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with molecular targets such as enzymes. For example, it has been identified as a potent inhibitor of the PCAF bromodomain, which is involved in the regulation of gene expression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The tosyl group in the target compound () and ’s dimethylphenylsulfonyl group may impact solubility and metabolic stability.

Amine Substituent Modifications: The 4-phenoxyphenyl group in the target compound offers a balance of lipophilicity and aromaticity. ’s 4-fluorobenzyl group introduces electronegativity, possibly enhancing membrane permeability . ’s diethoxyphenethyl side chain could improve solubility but reduce target affinity due to increased flexibility .

Halogen Effects : ’s 3-chloro substituent may facilitate halogen bonding with biomolecular targets, a feature absent in the target compound .

Anticancer Activity

  • Triazoloquinazolines: notes that [1,2,3]triazolo[1,5-a]quinazolines (e.g., 6a–c) exhibited low anticancer activity in NCI screens, with mean growth percentages >80% . This suggests the core may require additional functionalization for efficacy.
  • Triazolopyrimidines: Thieno-fused triazolopyrimidines () showed modest activity (GP 60–80%) but faced solubility limitations . The target compound’s tosyl group may mitigate this via improved hydrophobicity.

Solubility and Bioavailability

  • highlights solubility as a critical barrier for thieno-triazolopyrimidines . The target compound’s tosyl and phenoxy groups may enhance solubility compared to ’s non-sulfonyl derivatives.

Biological Activity

N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core linked to a triazole moiety. Its molecular formula is C17H16N4O2C_{17}H_{16}N_{4}O_{2}, and it has a molecular weight of 304.34 g/mol. The presence of the tosyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway can be outlined as follows:

  • Formation of the Triazole Ring : The initial step involves the cyclization of an appropriate phenyl hydrazine derivative with an isocyanate to form the triazole ring.
  • Tosylation : The resulting triazole compound is then treated with tosyl chloride to introduce the tosyl group.
  • Quinazoline Core Formation : Finally, the quinazoline structure is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives related to this compound exhibit promising anticancer activity. For instance:

  • A study evaluated similar quinazoline derivatives against various cancer cell lines including breast (MDA-MB-231, MCF-7) and lung (A549) cancer cells. The results indicated that certain modifications in the structure significantly enhanced cytotoxicity with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
Compound AMCF-75.40
Compound BA5493.20
This compoundPC3TBD

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). For example, quinazoline derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through intrinsic pathways .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Study on Cell Cycle Arrest : A specific derivative was tested on HCT116 colorectal cancer cells and was found to cause significant G1 phase arrest, indicating potential for use in cancer therapies targeting cell cycle dysregulation .
  • In Vivo Efficacy : Animal models treated with similar quinazoline derivatives showed reduced tumor growth rates compared to control groups. This suggests that these compounds may be effective in vivo as well as in vitro .

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